molecular formula C14H14ClN3OS B4650047 1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea

1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea

Cat. No.: B4650047
M. Wt: 307.8 g/mol
InChI Key: AQFTULLOMQWEHB-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea is a thiourea derivative characterized by a substituted phenyl ring (5-chloro-2-methoxy) and a 6-methylpyridinyl moiety. Thioureas are known for their hydrogen-bonding capabilities due to the N–H and C=S groups, making them candidates for biological applications, ligand design, or materials chemistry .

Properties

IUPAC Name

1-(5-chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3OS/c1-9-4-3-5-13(16-9)18-14(20)17-11-8-10(15)6-7-12(11)19-2/h3-8H,1-2H3,(H2,16,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQFTULLOMQWEHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=S)NC2=C(C=CC(=C2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea typically involves the reaction of 5-chloro-2-methoxyaniline with 6-methyl-2-pyridinecarboxaldehyde in the presence of a thiourea reagent. The reaction is usually carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product is then purified by recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can also be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea moiety can be oxidized to form sulfonyl derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: Halogen atoms can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: As a potential therapeutic agent for various diseases due to its ability to interact with biological targets.

    Agriculture: As a pesticide or herbicide due to its bioactive properties.

    Material Science: As a precursor for the synthesis of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Aromatic Substitutions

  • 1-(3-Acetylphenyl)-3-((3-chloro-5-(trifluoromethyl)pyridin-2-yl)methyl)thiourea () :

    • Trifluoromethyl and acetyl groups introduce strong electron-withdrawing effects, altering electronic distribution compared to the target compound’s methoxy (electron-donating) and chloro (moderately electron-withdrawing) groups .

Aliphatic vs. Aromatic Linkers

  • 1-(3-Chlorophenyl)-3-(6-(bicyclo[2.2.1]heptanyl)hexyl)thiourea () :
    • A bulky bicycloheptane substituent increases steric hindrance, likely reducing binding affinity in biological systems compared to the target compound’s planar pyridinyl group .

Electronic and Hydrogen-Bonding Properties

  • 1-(4-Chlorobenzoyl)-3-(2-methyl-4-oxopentan-2-yl)thiourea () :
    • The benzoyl group enhances intramolecular NH⋯OC hydrogen bonding, stabilizing specific conformations. The target compound’s methoxyphenyl group may favor intermolecular hydrogen bonding with biological targets or solvents .
  • 1-(Acyl)-3-(mono/di-substituted)thioureas (): Central 1-acyl thioureas exhibit strong hydrogen-bonding networks, whereas the target compound’s unsubstituted thiourea core may prioritize intermolecular interactions over intramolecular stabilization .

Physicochemical Properties

Compound (Reference) Key Substituents LogP* Hydrogen-Bond Acceptors Notable Properties
Target Compound 5-Cl-2-MeO-phenyl, 6-Me-pyridinyl ~3.2 5 Balanced lipophilicity, moderate solubility
1-(5-Bromopyridin-2-yl)-3-[...] (6) Bromopyridinyl, isoindoloquinoxaline ~4.8 8 Low solubility, no antiviral activity
1-(3-Acetylphenyl)-3-((3-Cl-5-CF3-pyridinyl)methyl)thiourea (12) Acetyl, CF3, Cl ~3.9 6 High electronegativity, potential metabolic stability
1-(4-Cl-Benzoyl)-3-(2-Me-4-oxo-pentyl)thiourea (8) Benzoyl, 4-Cl ~2.7 4 Strong intramolecular H-bonding

*Estimated using fragment-based methods.

Research Findings and Implications

  • Conformational Flexibility : The target compound’s methoxy group may adopt orientations that enhance binding to hydrophobic pockets, unlike rigid bicycloheptane () or benzoyl () derivatives .
  • Drug-Likeness: Compared to analogues with high molecular weight (e.g., ’s isoindoloquinoxaline derivatives), the target compound adheres more closely to Lipinski’s rules, suggesting better oral bioavailability .
  • Synthetic Accessibility : The target compound’s synthesis likely follows straightforward thiourea coupling, avoiding the multi-step routes required for fused-ring systems () or stereochemically complex bicycloheptanes () .

Biological Activity

1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea is a thiourea derivative that has garnered attention for its potential biological activities. Thiourea and its derivatives are known for their diverse pharmacological properties, including antibacterial, antifungal, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its synthesis, biological assays, and relevant case studies.

Synthesis

The synthesis of thiourea derivatives typically involves the reaction of isocyanates with amines or thiols. For this compound, the synthetic pathway may include:

  • Starting Materials :
    • 5-Chloro-2-methoxyphenyl isocyanate
    • 6-Methylpyridin-2-amine
  • Reaction Conditions :
    • The reaction is generally conducted in an organic solvent under controlled temperature to facilitate the formation of the thiourea linkage.
  • Purification :
    • The product can be purified using recrystallization or chromatography techniques.

Antibacterial Activity

Thiourea derivatives have been extensively studied for their antibacterial properties. The compound has shown promising results against various bacterial strains.

  • Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds with thiourea moieties exhibit MIC values ranging from 0.78 to 145 µg/mL against pathogens such as Escherichia coli and Staphylococcus aureus .
CompoundBacterial StrainMIC (µg/mL)
This compoundE. coliTBD
Other ThioureasS. aureus0.78

Anticancer Activity

Thiourea derivatives have also been evaluated for their anticancer properties, targeting various cancer cell lines.

  • Cell Lines Tested : Commonly tested lines include HeLa, MCF-7, and A549.
  • IC50 Values : Derivatives have shown IC50 values ranging from 1.50 to 20 µM, indicating significant cytotoxicity against cancer cells .
CompoundCell LineIC50 (µM)
This compoundHeLaTBD
Other ThioureasMCF-714.31

The mechanism by which thiourea derivatives exert their biological effects often involves:

  • Enzyme Inhibition : Many thioureas act as inhibitors of key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Molecular Docking Studies : Computational studies suggest that these compounds can effectively bind to active sites of target enzymes, enhancing their efficacy .

Case Studies

Several studies have highlighted the biological potential of thiourea derivatives:

  • Antibacterial Efficacy : A study demonstrated that a series of thiourea compounds exhibited strong antibacterial activity with MIC values significantly lower than traditional antibiotics .
  • Anticancer Properties : Research indicated that certain thioureas could induce apoptosis in cancer cells through modulation of signaling pathways related to cell survival and proliferation .

Q & A

Basic: What synthetic routes are commonly employed to prepare 1-(5-chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea?

Answer:
The compound is typically synthesized via nucleophilic addition of an amine to an isothiocyanate. For example, 5-chloro-2-methoxyaniline can react with 6-methylpyridin-2-yl isothiocyanate under mild conditions (e.g., in dichloromethane at room temperature). Purity is ensured by recrystallization or chromatography. This method aligns with protocols for analogous thiourea derivatives .

Basic: How can the purity and structural integrity of this thiourea derivative be validated experimentally?

Answer:

  • Chromatography: HPLC or TLC with UV detection confirms purity.
  • Spectroscopy: 1H^1H- and 13C^{13}C-NMR verify substituent positions (e.g., methoxy and pyridyl groups).
  • Mass Spectrometry: High-resolution MS (HRMS) confirms molecular weight (e.g., exact mass ≈ 349.05 g/mol).
  • X-ray Crystallography: Resolves bond angles and confirms sulfur-aromatic interactions, as seen in structurally related IDO1 inhibitors .

Advanced: What structural features of this thiourea contribute to its potential bioactivity?

Answer:

  • Thiourea Core: The –NH–C(=S)–NH– motif enables hydrogen bonding with target proteins (e.g., IDO1 via interactions with Phe163/Phe226 in IDO1) .
  • Aromatic Substitutents: The 5-chloro-2-methoxyphenyl group enhances lipophilicity, while the 6-methylpyridyl moiety may engage in π-stacking or metal coordination.
  • Electron-Withdrawing Groups: Chlorine and methoxy groups modulate electron density, affecting binding affinity .

Advanced: How can researchers resolve contradictions in reported biological activity for this compound?

Answer: Contradictions may arise from:

  • Assay Conditions: Variations in pH, temperature, or enzyme isoforms (e.g., IDO1 vs. TDO2).
  • Sample Purity: Impurities >95% can skew results; validate with orthogonal methods (HPLC, NMR).
  • Cell Permeability: Use logP calculations or Caco-2 assays to assess membrane penetration.
  • Control Experiments: Compare with structurally similar inactive analogs (e.g., HIV RT inhibitors in showed no activity despite thiourea presence).

Advanced: What computational methods are suitable for studying the binding mechanism of this thiourea?

Answer:

  • Molecular Docking: Use AutoDock Vina or Schrödinger to predict interactions with targets like IDO1.
  • MD Simulations: GROMACS or AMBER can simulate sulfur-aromatic interactions (e.g., with Phe residues) observed in crystallography .
  • QSAR Models: Correlate substituent electronic parameters (Hammett constants) with IC50_{50} values for SAR optimization .

Basic: What are the key stability considerations for storing and handling this compound?

Answer:

  • Storage: -20°C under inert gas (N2_2) to prevent oxidation of the thiourea group.
  • Light Sensitivity: Protect from UV exposure to avoid decomposition.
  • Solubility: Use DMSO or DMF for stock solutions; avoid aqueous buffers unless stabilized.

Advanced: How can researchers design derivatives to enhance the compound’s inhibitory potency?

Answer:

  • Modify Substituents:
    • Introduce electron-donating groups (e.g., –OCH3_3) to the pyridyl ring for improved π-stacking.
    • Replace chlorine with bulkier halogens (e.g., Br) to enhance hydrophobic interactions.
  • Bioisosteres: Replace thiourea with urea or cyanoguanidine to balance potency and metabolic stability.
  • Pro-drug Strategies: Mask polar groups (e.g., esterify methoxy) to improve bioavailability .

Advanced: What analytical techniques are critical for studying thiourea-protein interactions?

Answer:

  • Surface Plasmon Resonance (SPR): Quantifies binding affinity (KD_D) in real time.
  • Isothermal Titration Calorimetry (ITC): Measures thermodynamic parameters (ΔH, ΔS).
  • Cryo-EM/X-ray Crystallography: Resolves binding poses at atomic resolution (e.g., sulfur-aromatic networks in IDO1 ).

Basic: What safety protocols are recommended for working with this thiourea derivative?

Answer:

  • PPE: Gloves, lab coat, and goggles to prevent skin/eye contact.
  • Ventilation: Use fume hoods due to potential dust/volatility.
  • Waste Disposal: Follow EPA guidelines for sulfur-containing compounds.

Advanced: How does the compound’s stereoelectronic profile influence its reactivity?

Answer:

  • Resonance Effects: The thiourea’s resonance stabilization (C=S → NH) affects nucleophilicity.
  • Conformational Flexibility: Rotatable bonds in the aryl-pyridyl backbone allow adaptive binding.
  • Electrostatic Potential Maps: Reveal regions of high electron density (e.g., sulfur atom) for targeted modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea
Reactant of Route 2
Reactant of Route 2
1-(5-Chloro-2-methoxyphenyl)-3-(6-methylpyridin-2-yl)thiourea

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